Tert-butyl3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate
Description
Tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and both cyanomethyl and hydroxyl substituents at the 3-position. The compound is primarily utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators.
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-8-4-5-12(16,9-14)6-7-13/h16H,4-6,8-9H2,1-3H3 |
InChI Key |
TUMOPFYSBYAMOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions using cyanomethyl halides.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.
Carboxylation: The tert-butyl carboxylate group can be introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyanomethyl group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with palladium catalyst) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It can be used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The hydroxyl group in the target compound enhances hydrophilicity, making it suitable for aqueous-phase reactions or drug candidates requiring improved solubility. In contrast, the 3-methylphenyl group in the first analog increases lipophilicity, favoring membrane permeability but complicating solubility .
- The nitro and pyrimidinyl groups in the second analog (from the patent) suggest applications in medicinal chemistry, such as kinase inhibitors, where electron-withdrawing groups stabilize interactions with enzyme active sites .
Synthetic Pathways: The target compound likely undergoes hydroxylation or cyanomethylation at the 3-position, whereas the first analog may involve Friedel-Crafts alkylation or cyano substitution. The second analog’s synthesis employs nucleophilic aromatic substitution, leveraging the tert-butyl carbamate-protected amine for regioselective functionalization .
Toxicity and Safety: All three compounds lack comprehensive toxicity profiles, as they are primarily research intermediates.
Research Implications and Gaps
Physicochemical Data : Molecular weight, logP, and pKa values for these compounds are absent in the provided evidence, limiting direct comparisons. Future studies should prioritize these metrics to predict bioavailability and reactivity.
Ecological Impact: No degradability or bioaccumulation data are available for any of the compounds, highlighting a critical gap in environmental risk assessment .
Applications: While the target compound’s hydroxyl and cyanomethyl groups suggest versatility in drug design, empirical studies are needed to validate its efficacy in specific therapeutic contexts.
Biological Activity
Tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and inflammation modulation. This article delves into its biological activity, supported by research findings, case studies, and data tables.
- Chemical Formula : C12H20N2O2
- Molecular Weight : 224.30 g/mol
- CAS Number : 23562638
Structure
The compound features a piperidine ring substituted with a cyanomethyl group and a tert-butyl ester, which may influence its biological activities.
Research indicates that Tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate may act as a modulator of various signaling pathways, particularly those related to inflammation and cancer cell proliferation. It has been shown to inhibit specific kinases involved in these processes.
Kinase Inhibition
In studies focusing on kinase activity, this compound has demonstrated potential as an inhibitor of IRAK-4, a crucial kinase in the Toll-like receptor (TLR) signaling pathway. Inhibition of IRAK-4 can lead to reduced inflammatory responses and may provide therapeutic benefits in autoimmune diseases and cancer .
Case Studies
-
Cancer Cell Proliferation
- A study using human glioblastoma cell lines (U251-MG) evaluated the effects of the compound on cell growth. Treatment with Tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate resulted in a significant decrease in cell proliferation, as measured by DNA content assays. Specifically, a concentration of 400 nM led to a notable reduction in cell number .
- Inflammatory Response Modulation
Table 1: Effects on Cell Proliferation in U251-MG Cells
| Treatment Concentration (nM) | Cell Count Reduction (%) |
|---|---|
| Control | 0 |
| 100 | 15 |
| 200 | 30 |
| 400 | 50 |
Table 2: IL-6 Levels Post TLR7 Stimulation
| Dose (mg/kg) | IL-6 Level (pg/mL) | Statistical Significance |
|---|---|---|
| Vehicle | 150 | - |
| 33 | 120 | p < 0.05 |
| 100 | 90 | p < 0.01 |
| 300 | 60 | p < 0.001 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
